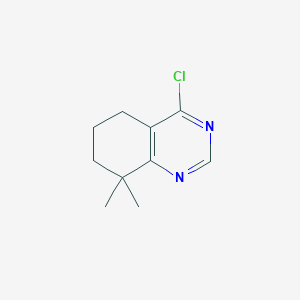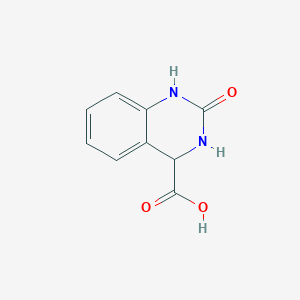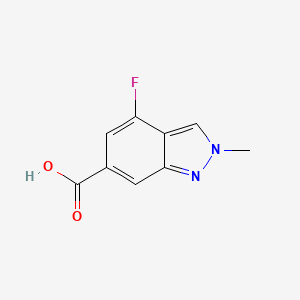
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-fluoro-2-méthyl-2H-indazole-6-carboxylique est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. La présence d’un atome de fluor et d’un groupe acide carboxylique dans ce composé augmente sa réactivité chimique et son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-fluoro-2-méthyl-2H-indazole-6-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction du 2-fluorobenzaldéhyde avec l’hydrazine pour former l’hydrazone correspondante, suivie d’une cyclisation en présence d’un catalyseur tel que l’acétate de cuivre sous atmosphère d’oxygène . Les conditions réactionnelles impliquent souvent le chauffage du mélange dans un solvant tel que le diméthylsulfoxyde (DMSO) à des températures élevées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Les catalyseurs et les solvants sont choisis pour minimiser les sous-produits et garantir une conversion efficace des matières premières.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-fluoro-2-méthyl-2H-indazole-6-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en aldéhyde.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour remplacer l’atome de fluor en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des aldéhydes. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
4. Applications de la recherche scientifique
L’acide 4-fluoro-2-méthyl-2H-indazole-6-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme précurseur dans diverses réactions organiques.
Biologie : L’activité biologique du composé en fait un candidat pour l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-fluoro-2-méthyl-2H-indazole-6-carboxylique implique son interaction avec des cibles moléculaires spécifiques. L’atome de fluor augmente la capacité du composé à former des liaisons hydrogène et à interagir avec les enzymes ou les récepteurs. Le groupe acide carboxylique peut participer à des interactions ioniques, stabilisant davantage la liaison du composé à sa cible. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-méthyl-2H-indazole-4-carboxylique
- Ester méthylique de l’acide 5-fluoro-2H-indazole-7-carboxylique
- Acide 2H-indazole-4-carboxylique
Unicité
L’acide 4-fluoro-2-méthyl-2H-indazole-6-carboxylique est unique en raison de la présence à la fois d’un atome de fluor et d’un groupe acide carboxylique. Cette combinaison améliore sa réactivité chimique et son activité biologique potentielle par rapport aux composés similaires. L’atome de fluor augmente la lipophilie et la stabilité métabolique du composé, tandis que le groupe acide carboxylique fournit un site pour de nouvelles modifications chimiques .
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
4-fluoro-2-methylindazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-12-4-6-7(10)2-5(9(13)14)3-8(6)11-12/h2-4H,1H3,(H,13,14) |
Clé InChI |
MLMMZNZVOGOTIM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=CC(=CC2=N1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)
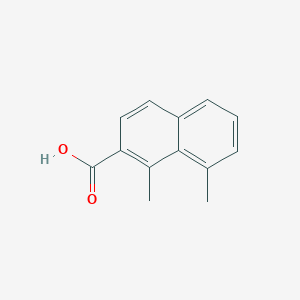

![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)

![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
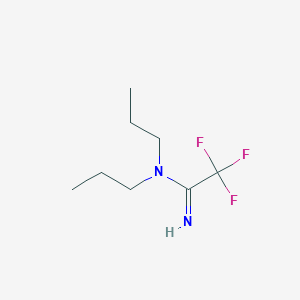
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
